2-hydroxyphenyl propanoate
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Overview
Description
2-hydroxyphenyl propanoate, also known as 2-hydroxyphenyl propionate, is an organic compound with the molecular formula C9H10O3. It is a derivative of propanoic acid where a hydroxyl group is attached to the phenyl ring. This compound is known for its various applications in medical, environmental, and industrial research .
Mechanism of Action
Target of Action
The primary target of 2-hydroxyphenyl propanoate is the enzyme 2-coumarate reductase . This enzyme catalyzes the chemical reaction involving 3-(2-hydroxyphenyl)propanoate .
Mode of Action
This compound interacts with its target, 2-coumarate reductase, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 3-(2-hydroxyphenyl)propanoate and NAD+ into 2-coumarate, NADH, and H+ .
Biochemical Pathways
The interaction of this compound with 2-coumarate reductase is part of the phenylalanine metabolism pathway . This pathway is crucial for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Result of Action
The result of the action of this compound is the production of 2-coumarate, NADH, and H+ . This contributes to the phenylalanine metabolism pathway and the biosynthesis of various organic compounds .
Biochemical Analysis
Biochemical Properties
2-Hydroxyphenyl propanoate is involved in the metabolism of phenylpropanoids, which are derived from the carbon backbone of amino acids phenylalanine and tyrosine . It interacts with a variety of enzymes and proteins, including those involved in the phenylpropanoid pathway . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of phenylpropanoids . It interacts with enzymes and cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . It can also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxyphenyl propanoate can be synthesized through several methods. One common method involves the esterification of 2-hydroxybenzoic acid with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and solvents to enhance the reaction rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyphenyl propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenyl propanoates.
Scientific Research Applications
2-hydroxyphenyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxyphenyl propanoate
- 4-hydroxyphenyl propanoate
- 2-methoxyphenyl propanoate
Uniqueness
2-hydroxyphenyl propanoate is unique due to the position of the hydroxyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and industrial applications .
Properties
CAS No. |
131625-34-8 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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